molecular formula C24H20BrFN2O3 B2898822 N-[3-[[2-(3-bromophenyl)-3-(2-fluorophenoxy)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide CAS No. 1223477-31-3

N-[3-[[2-(3-bromophenyl)-3-(2-fluorophenoxy)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide

Cat. No.: B2898822
CAS No.: 1223477-31-3
M. Wt: 483.337
InChI Key: VSOCXDFSNFPLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound is a structurally complex acetamide derivative featuring a 3-bromophenyl group, a 2-fluorophenoxy moiety, and a 4-oxoazetidin-1-yl (β-lactam) ring.

Properties

IUPAC Name

N-[3-[[2-(3-bromophenyl)-3-(2-fluorophenoxy)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrFN2O3/c1-15(29)27-19-9-4-6-16(12-19)14-28-22(17-7-5-8-18(25)13-17)23(24(28)30)31-21-11-3-2-10-20(21)26/h2-13,22-23H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOCXDFSNFPLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CN2C(C(C2=O)OC3=CC=CC=C3F)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-[[2-(3-bromophenyl)-3-(2-fluorophenoxy)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide is a compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following structural formula:

C19H19BrFN2O2\text{C}_{19}\text{H}_{19}\text{Br}\text{F}\text{N}_{2}\text{O}_{2}

Biological Activity Overview

  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial potential against various bacterial strains. Research indicates that derivatives containing halogenated phenyl groups, such as bromine and fluorine, exhibit significant antimicrobial activity due to their lipophilicity, facilitating membrane penetration in bacterial cells .
    • A study focusing on N-substituted phenylacetamides showed that compounds with a bromophenyl moiety were particularly effective against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) due to their ability to disrupt bacterial cell membranes .
  • Cytotoxicity :
    • In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer models, suggesting potential applications in oncology .
  • Mechanism of Action :
    • Preliminary investigations suggest that the compound may exert its effects by disrupting cell membrane integrity and inhibiting key metabolic pathways in target organisms . Scanning electron microscopy (SEM) studies have revealed morphological changes in bacterial cells treated with related compounds, indicating membrane damage as a primary mechanism of action .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural ComponentEffect on Activity
Bromine SubstitutionIncreases lipophilicity and membrane penetration
Fluorine SubstitutionEnhances antibacterial efficacy against Gram-positive bacteria
Acetamide GroupEssential for maintaining biological activity

Research indicates that modifications to the phenyl rings can significantly alter the compound's potency and selectivity against various pathogens .

Case Studies

  • Antimicrobial Testing :
    • A study screened several N-substituted phenylacetamides for their antimicrobial properties using standard testing methods against E. coli, S. aureus, and C. albicans. The results demonstrated that compounds with brominated and fluorinated groups exhibited superior activity compared to their non-halogenated counterparts .
  • Cancer Cell Line Studies :
    • Another investigation focused on the cytotoxic effects of related compounds on human cancer cell lines, revealing that certain derivatives could induce apoptosis at sub-micromolar concentrations, thus highlighting their potential as therapeutic agents in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Analogues with Azetidinone or Heterocyclic Cores

The β-lactam ring in the target compound differentiates it from most analogues in the evidence. For example:

  • N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30): Lacks the azetidinone ring but shares a fluorophenoxy group. Synthesized via bromoacetyl bromide and n-butylamine (82% yield, m.p. 75°C) .
  • N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) : Contains a piperazine ring instead of β-lactam. Exhibits anticonvulsant activity (m.p. 218–220°C) .
Table 1: Structural and Physical Comparison
Compound Name Key Substituents Molecular Weight Melting Point (°C) Yield (%) Biological Activity
Target Compound 3-Bromophenyl, 2-fluorophenoxy, β-lactam ~485 (estimated) N/A N/A Not reported
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) Fluorophenoxy, butyryl 337.38 75 82 Not reported
N-(3-chlorophenyl)-2-morpholinoacetamide (13) Morpholine, 3-chlorophenyl 282.74 192–194 N/A Anticonvulsant
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Naphthyl, 3-chloro-4-fluorophenyl 327.75 421 N/A Structural analog to penicillin

Substituent Effects on Physicochemical Properties

  • Halogenation : Bromine (target) increases molecular weight and lipophilicity compared to chlorine or fluorine in analogues like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide .
  • Aromatic Systems: The 2-fluorophenoxy group in the target compound may enhance metabolic stability relative to non-fluorinated derivatives (e.g., 3a–3k in ) .
Table 2: Bioactivity Comparison
Compound Class Key Functional Groups Activity Profile Reference
Target Compound β-lactam, bromophenyl Unknown (structural inference) N/A
Piperazine/morpholine derivatives Piperazine, chloro/fluorophenyl Anticonvulsant
Indole-acetamides Hydroxyimino, substituted phenyl Antioxidant (FRAP/DPPH assays)

Research Findings and Implications

  • Synthetic Challenges: Complex substituents (bromophenyl, fluorophenoxy) may require advanced coupling techniques, as seen in palladium-mediated syntheses .
  • Bioactivity Gaps: No data on the target’s efficacy exist, but structural parallels to penicillin derivatives (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) hint at possible β-lactamase interactions .

Preparation Methods

Imine Preparation

The imine precursor is derived from 3-bromoanaline and a carbonyl compound. For this target, the imine 1 is formed by condensing 3-bromoaniline with 2-fluorophenoxyacetyl chloride in the presence of a base such as triethylamine:
$$
\text{3-Bromoaniline} + \text{2-Fluorophenoxyacetyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Imine } \mathbf{1}
$$
The reaction is typically conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.

Ketene Generation and Cycloaddition

Phthalimidoacetyl chloride 2 is a common ketene precursor due to its stability and reactivity. Treatment with a tertiary base (e.g., triethylamine) generates the ketene, which undergoes [2+2] cycloaddition with imine 1 to form the trans-azetidinone 3 :
$$
\text{Phthalimidoacetyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Ketene} + \text{Imine } \mathbf{1} \rightarrow \text{trans-Azetidinone } \mathbf{3}
$$
The stereochemistry of the β-lactam ring is controlled by the reaction conditions, with trans isomers predominating at lower temperatures.

Deprotection and Functionalization

The phthalimido group in 3 is removed via hydrazinolysis to yield the primary amine 4 , which is subsequently acylated with acetic anhydride to introduce the acetamide group:
$$
\mathbf{3} \xrightarrow{\text{NH}2\text{NH}2} \text{Amine } \mathbf{4} \xrightarrow{\text{(Ac)}_2\text{O}} \text{Azetidinone-Acetamide } \mathbf{5}
$$

Side-Chain Synthesis: N-[3-(Aminomethyl)Phenyl]Acetamide

The benzyl-acetamide side chain is prepared via a two-step sequence:

Nitration and Reduction

3-Nitrobenzyl bromide 6 is subjected to nucleophilic substitution with potassium phthalimide to form 7 , followed by reduction of the nitro group to an amine using hydrogen gas and palladium on carbon:
$$
\text{3-Nitrobenzyl Bromide} \xrightarrow{\text{KPhth}} \text{Phthalimido Derivative } \mathbf{7} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-Aminomethylphenyl Derivative } \mathbf{8}
$$

Acetylation

The primary amine in 8 is acetylated with acetic anhydride in pyridine to yield N-[3-(aminomethyl)phenyl]acetamide 9 :
$$
\mathbf{8} \xrightarrow{\text{(Ac)}_2\text{O, Pyridine}} \mathbf{9}
$$

Coupling of Azetidinone and Side Chain

The final step involves alkylation of the azetidinone nitrogen with the benzyl-acetamide side chain.

N-Alkylation Conditions

Azetidinone 5 is treated with N-[3-(bromomethyl)phenyl]acetamide 10 in the presence of a base such as sodium hydride in dimethylformamide (DMF) at 60°C:
$$
\mathbf{5} + \mathbf{10} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
The reaction proceeds via an SN2 mechanism, with the azetidinone’s nitrogen acting as a nucleophile.

Purification and Characterization

The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation is achieved using $$^1$$H NMR, $$^{13}$$C NMR, and high-resolution mass spectrometry (HRMS).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the Staudinger cycloaddition, reducing reaction times from hours to minutes while maintaining yields >85%.

Enzymatic Resolution

For enantiomerically pure targets, lipase-mediated kinetic resolution of racemic azetidinone intermediates can be utilized.

Optimization Challenges and Solutions

  • Low Cycloaddition Yields : Impurities in the ketene precursor can lead to side products. Using freshly distilled phthalimidoacetyl chloride and strict temperature control (−10°C) improves yields to 70–75%.
  • Epimerization During Alkylation : The β-lactam ring is sensitive to base-induced ring-opening. Employing milder bases (e.g., K$$2$$CO$$3$$) in tetrahydrofuran (THF) mitigates this issue.

Q & A

Basic: What are the recommended synthetic routes and analytical methods for synthesizing N-[3-[[2-(3-bromophenyl)-3-(2-fluorophenoxy)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution for introducing the bromophenyl group.
  • Amidation to form the acetamide moiety.
  • Azetidinone ring formation via cyclization under controlled conditions (e.g., using triethylamine in dichloromethane) .
    Critical parameters include solvent choice (e.g., dichloromethane or toluene), temperature control (e.g., 273 K for intermediate steps), and catalysts (e.g., triethylamine for acid scavenging) .
    Analytical validation requires 1H/13C NMR to confirm structural integrity, HPLC for purity assessment (>95%), and mass spectrometry (HRMS or ESI-MS) for molecular weight verification .

Basic: How can researchers confirm the structural identity and purity of this compound?

Answer:

  • Structural Confirmation :
    • 1H NMR : Identify aromatic protons (δ 6.5–8.0 ppm for bromophenyl/fluorophenoxy groups) and acetamide NH (δ ~8.2 ppm).
    • 13C NMR : Confirm carbonyl groups (δ ~170–175 ppm for azetidinone and acetamide) and quaternary carbons .
  • Purity Assessment :
    • HPLC with reverse-phase C18 columns (e.g., 90:10 acetonitrile/water gradient) to achieve baseline separation of impurities .
    • Elemental Analysis (C, H, N) to validate stoichiometric ratios .

Advanced: What experimental strategies can optimize reaction yields during synthesis?

Answer:

  • Design of Experiments (DoE) : Systematically vary solvents (polar aprotic vs. non-polar), temperature (25–80°C), and catalyst loading (e.g., 1–5 mol% Pd for cross-coupling steps) to identify optimal conditions .
  • In Situ Monitoring : Use FT-IR to track carbonyl formation (e.g., 1750 cm⁻¹ for azetidinone) and TLC to monitor intermediate progression .
  • Purification Techniques : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (toluene/ethanol) to isolate high-purity product .

Advanced: How can contradictory bioactivity data (e.g., varying IC50 values in anticancer assays) be resolved?

Answer:

  • Assay Cross-Validation :
    • Compare results across orthogonal assays (e.g., MTT vs. apoptosis-specific caspase-3/7 assays) to rule out false positives .
    • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Batch Consistency : Ensure compound purity (>98% via HPLC) and exclude solvent residues (e.g., DMSO) via 1H NMR .
  • Structural Analog Testing : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate structure-activity contributions .

Advanced: What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

Answer:

  • Solubility Enhancement :
    • Introduce polar substituents (e.g., hydroxyl or amine groups) on the phenyl ring .
    • Use nanoparticle encapsulation (e.g., PLGA) for controlled release .
  • Metabolic Stability :
    • Perform in vitro microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., azetidinone ring oxidation) .
    • Modify labile groups (e.g., fluorophenoxy to trifluoromethyl) to block CYP450-mediated degradation .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Core Modifications :
    • Vary substituents on the 3-bromophenyl (e.g., Cl, CF3) and 2-fluorophenoxy (e.g., methoxy, nitro) groups to assess electronic effects .
    • Replace the azetidinone ring with β-lactam or pyrazolidinone scaffolds to evaluate ring flexibility .
  • Biological Testing :
    • Screen analogs against panels of cancer cell lines (e.g., NCI-60) and bacterial strains (e.g., MRSA) to map activity trends .
    • Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or DNA gyrase .

Advanced: What methodologies are recommended for studying target interactions and mechanism of action?

Answer:

  • Biophysical Techniques :
    • SPR or ITC to quantify binding affinity (KD) to purified proteins (e.g., kinases or receptors) .
    • X-ray crystallography or cryo-EM for resolving compound-protein co-structures .
  • Cellular Assays :
    • RNA-seq or proteomics to identify differentially expressed pathways post-treatment .
    • Knockout models (CRISPR/Cas9) to validate target necessity in observed bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.